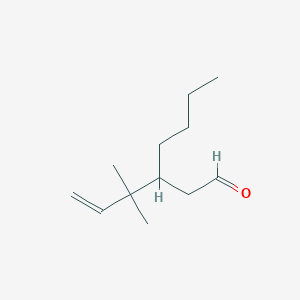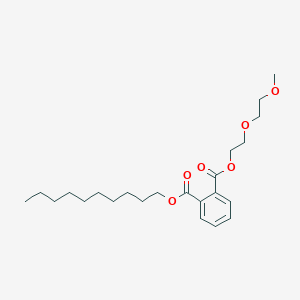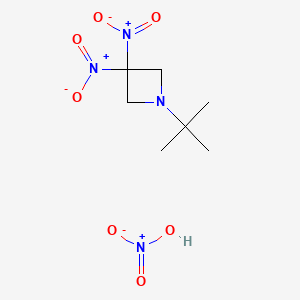
Nitric acid--1-tert-butyl-3,3-dinitroazetidine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid–1-tert-butyl-3,3-dinitroazetidine (1/1) is a compound of interest due to its unique structural and chemical properties. It is part of the azetidine family, which is known for its four-membered ring structure containing nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–1-tert-butyl-3,3-dinitroazetidine typically involves multiple steps. One common route starts with the nitration of 1-tert-butyl-3-nitroazetidin-3-yl)methanol. This process involves an azidation-salinization-nitration strategy, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Nitric acid–1-tert-butyl-3,3-dinitroazetidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
Nitric acid–1-tert-butyl-3,3-dinitroazetidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Medicine: Its unique structure and reactivity make it a candidate for developing new pharmaceuticals.
Mécanisme D'action
The mechanism by which nitric acid–1-tert-butyl-3,3-dinitroazetidine exerts its effects involves its interaction with molecular targets and pathways. For instance, its anticancer activity is believed to result from its ability to interfere with cellular processes essential for cancer cell survival and proliferation. The exact molecular targets and pathways are still under investigation, but it is thought to involve the disruption of DNA synthesis and repair mechanisms .
Comparaison Avec Des Composés Similaires
1,3,3-Trinitroazetidine (TNAZ): Known for its high nitrogen content and use as a melt-castable explosive.
3-Azido-1,3-dinitroazetidine (AzDNAZ): Another energetic compound with similar structural features.
Uniqueness: Nitric acid–1-tert-butyl-3,3-dinitroazetidine stands out due to its combination of energetic properties and potential medicinal applications. Unlike other azetidine derivatives primarily used in explosives, this compound shows promise in both defense and pharmaceutical industries .
Propriétés
Numéro CAS |
185454-48-2 |
|---|---|
Formule moléculaire |
C7H14N4O7 |
Poids moléculaire |
266.21 g/mol |
Nom IUPAC |
1-tert-butyl-3,3-dinitroazetidine;nitric acid |
InChI |
InChI=1S/C7H13N3O4.HNO3/c1-6(2,3)8-4-7(5-8,9(11)12)10(13)14;2-1(3)4/h4-5H2,1-3H3;(H,2,3,4) |
Clé InChI |
QXRAWTPBRGLZQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CC(C1)([N+](=O)[O-])[N+](=O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


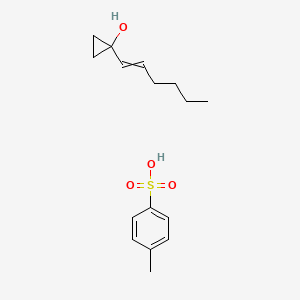
![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
![1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one](/img/structure/B15163523.png)
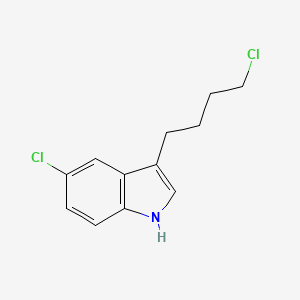
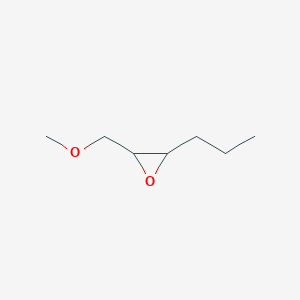
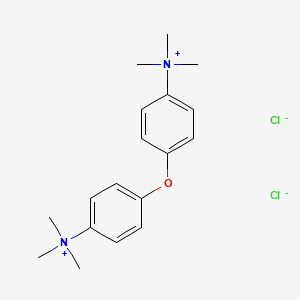
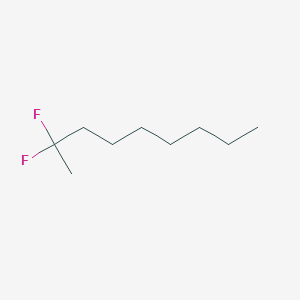
![5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester](/img/structure/B15163545.png)
![4-[(4-Isocyanatophenyl)methyl]aniline](/img/structure/B15163552.png)
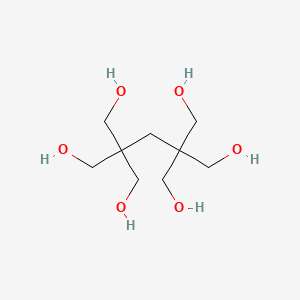
![1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15163559.png)
![tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B15163562.png)
